[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
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Description
This compound, also known as rac-[(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, has a CAS Number of 2305185-21-9 and a molecular weight of 163.65 . It is a powder at room temperature .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are structurally similar to the compound , has been developed . The key step in this synthesis is the photochemical decomposition of CHF2-substituted pyrazScientific Research Applications
Novel Synthetic Routes and Chemical Properties
A pivotal aspect of scientific research involving azabicyclo[3.1.0]hexane derivatives focuses on their stereoselective synthesis. For instance, Krow et al. (2004) detailed the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of these compounds in organic synthesis. These syntheses leverage rearrangements and selective functionalization, demonstrating the compounds' utility in constructing complex molecular architectures. This work illustrates the strategic use of electrophilic addition and rearrangement routes to synthesize functionally diverse methanopyrrolidines, emphasizing the synthetic utility of azabicyclo[3.1.0]hexane derivatives in accessing a broad range of chemical structures (Krow et al., 2004).
Application in Drug Discovery and Development
The research on 1-aryl-3-azabicyclo[3.1.0]hexanes has contributed significantly to drug discovery, particularly in exploring nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of these compounds, identifying their analgesic properties through in vivo assays. This work underscores the potential of azabicyclo[3.1.0]hexane derivatives as scaffolds for developing new therapeutic agents, highlighting the importance of stereochemistry and functional group variation in modulating biological activity (Epstein et al., 1981).
Contributions to Materials Science
Azabicyclo[3.1.0]hexane derivatives also find applications in materials science, serving as building blocks for novel materials. Their unique structural features and reactivity patterns enable the design of materials with specific properties, including the development of fluorescent derivatization reagents for high-performance liquid chromatography as explored by Yamaguchi et al. (1987). This research demonstrates the compounds' utility in analytical chemistry, offering sensitive and selective methods for detecting and quantifying alcohols and hydroxy compounds (Yamaguchi et al., 1987).
Properties
IUPAC Name |
[(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTWIYWSYNZBBI-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CNC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CNC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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